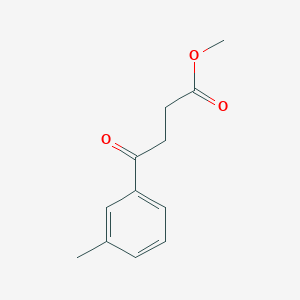

Methyl 4-(3-methylphenyl)-4-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-4-3-5-10(8-9)11(13)6-7-12(14)15-2/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONSIBBOGNURFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 3 Methylphenyl 4 Oxobutanoate and Precursors

Targeted Esterification Protocols for Methyl 4-(3-methylphenyl)-4-oxobutanoate Synthesis

Esterification is a fundamental transformation for the synthesis of this compound from its corresponding carboxylic acid or another ester derivative.

The most common method for the direct esterification of a carboxylic acid is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid, in this case, 4-(3-methylphenyl)-4-oxobutanoic acid, with an excess of the desired alcohol (methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comnumberanalytics.com

The mechanism proceeds through several equilibrium steps. libretexts.org First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. organic-chemistry.orgyoutube.com

To drive the equilibrium towards the product side and achieve high yields, the reaction typically employs a large excess of the alcohol reactant or involves the removal of water as it is formed, for instance, by azeotropic distillation. organic-chemistry.orglibretexts.org Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comnumberanalytics.com An analogous procedure involves reacting the parent acid with methanol (B129727) in the presence of acetyl chloride, which generates HCl in situ to catalyze the reaction. prepchem.com

Table 1: Key Aspects of Fischer-Speier Esterification

| Feature | Description |

| Reactants | 4-(3-methylphenyl)-4-oxobutanoic acid, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH, HCl) |

| Key Intermediate | Protonated carbonyl, Tetrahedral intermediate |

| Driving Force | Use of excess alcohol; Removal of water by-product |

| Reaction Type | Acid-catalyzed nucleophilic acyl substitution |

Transesterification is an alternative route to this compound, starting from a different ester of 4-(3-methylphenyl)-4-oxobutanoic acid (e.g., an ethyl or benzyl (B1604629) ester). This process involves exchanging the ester's alcohol group with another, in this case, converting a different alkyl ester to the methyl ester using methanol. ucc.ie The reaction is particularly useful because β-keto esters can be selectively transesterified over other types of esters. ucc.ie

The kinetics of transesterification are often slow, necessitating the use of a catalyst. ucc.ie A wide variety of catalytic systems have been developed, offering mild conditions and broad functional group tolerance. ucc.iebohrium.com These include:

Boron-based Catalysts : Arylboronic acids, such as 3-nitrobenzeneboronic acid, and silica-supported boric acid are effective, environmentally benign Lewis acid catalysts that can facilitate transesterification in high yields. ucc.ieresearchgate.net

Amine Catalysts : Organic bases like 4-(dimethylamino)pyridine (DMAP) and hexamethylenetetramine are known to catalyze these reactions. bohrium.com

Enzyme Catalysts : Lipases, such as Candida antarctica lipase (B570770) B (CALB), are used for highly chemoselective transesterification under mild, often solvent-free, conditions. bohrium.comgoogle.com This enzymatic approach can also be used to produce optically active β-keto esters. google.com

Direct transesterification avoids the need to generate the intermediate carboxylic acid, which can sometimes have poor solubility or be prone to decarboxylation. ucc.ie

Table 2: Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Examples | Key Features |

| Boron-Based | 3-Nitrobenzeneboronic acid, Silica-supported boric acid | Low toxicity, effective under solvent-free conditions. bohrium.comresearchgate.net |

| Amine-Based | 4-DMAP, Hexamethylenetetramine | Well-established organic catalysts. bohrium.com |

| Enzymatic | Candida antarctica lipase B (CALB) | High chemoselectivity, mild conditions, enables asymmetric synthesis. bohrium.comgoogle.com |

| Metal-Based | Various non-lanthanide metal complexes | Offers alternative reactivity and conditions. bohrium.com |

Strategic Approaches to the 4-Aryl-4-oxobutanoic Acid Moiety

The synthesis of the core 4-aryl-4-oxobutanoic acid structure is a critical step, as this compound is the direct precursor to the target ester.

The Friedel-Crafts acylation is a classic and effective method for forming the carbon skeleton of 4-aryl-4-oxobutanoic acids. wikipedia.orghandwiki.org The synthesis of the related isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, is a standard example prepared via the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride (B1165640), catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). wikipedia.orghandwiki.org

The mechanism involves the reaction of the Lewis acid with succinic anhydride to generate a highly electrophilic acylium cation intermediate. stackexchange.com The aromatic ring of toluene then attacks this electrophile in an electrophilic aromatic substitution (EAS) reaction, forming a new carbon-carbon bond. wisc.edu A final deprotonation step restores the aromaticity of the ring. stackexchange.com

A key consideration in this reaction is regioselectivity. The methyl group on toluene is an ortho-, para-directing group. However, due to steric hindrance, the acylation reaction with toluene overwhelmingly favors substitution at the 4-position (para) over the 2-position (ortho). libretexts.org Therefore, the direct Friedel-Crafts acylation of toluene with succinic anhydride primarily yields 4-(4-methylphenyl)-4-oxobutanoic acid, making the synthesis of the desired 4-(3-methylphenyl)-4-oxobutanoic acid precursor via this specific route less direct.

Table 3: Friedel-Crafts Acylation for 4-Aryl-4-oxobutanoic Acid Synthesis

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | Toluene |

| Acylating Agent | Electrophile Precursor | Succinic Anhydride |

| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃) |

| Product | Aryl Oxobutanoic Acid | 4-(4-methylphenyl)-4-oxobutanoic acid (major isomer) libretexts.org |

Modern synthetic methods provide powerful alternatives for constructing β-keto esters. Palladium-catalyzed carbonylative coupling reactions represent a state-of-the-art approach to access this structural motif directly. nih.gov

This strategy allows for the synthesis of β-keto esters from aryl halides, carbon monoxide (CO), and a malonate derivative. nih.gov To synthesize this compound, the reaction would involve the palladium-catalyzed coupling of an appropriate 3-methyl-substituted aryl halide (e.g., 3-bromo- (B131339) or 3-iodotoluene) with carbon monoxide and a monoester potassium malonate. nih.gov The reaction proceeds through a series of steps involving the palladium catalyst, ultimately forming the desired carbon framework, which then undergoes decarboxylation to yield the final β-keto ester product. nih.gov This methodology is notable for its ability to construct the target molecule efficiently, often with high functional group tolerance. nih.govnih.gov

Catalytic and Asymmetric Synthesis of Beta-Keto Esters

The β-keto ester functional group is a valuable synthon in organic chemistry, and numerous catalytic methods have been developed for its synthesis. ucc.ieorganic-chemistry.org Beyond the methods already discussed, aldehydes can be condensed with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or niobium(V) chloride to produce β-keto esters in high yields. organic-chemistry.org

Furthermore, the development of asymmetric methods allows for the synthesis of chiral β-keto esters, which are important building blocks for complex, biologically active molecules. google.comacs.org

Organocatalysis : The use of small chiral organic molecules as catalysts has expanded the toolkit for creating stereoselective β-ketoester-containing compounds. acs.org These organocatalysts can facilitate a wide range of transformations to produce enantiomerically enriched products.

Enzymatic Reactions : As mentioned in the context of transesterification, lipases can be used not only to catalyze the reaction but also to resolve racemic alcohols or create optically active β-keto esters with high enantioselectivity under mild, solvent-free conditions. google.com

These advanced catalytic approaches highlight the importance of the β-keto ester moiety and the sophisticated strategies chemists employ for its stereocontrolled synthesis.

Chiral Catalyst Applications in Related Oxobutanoate Synthesis

The generation of chiral centers is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds. In the context of oxobutanoates, the ketone moiety provides a key handle for asymmetric reduction to a chiral alcohol, a common and valuable transformation. Chiral catalysts are instrumental in achieving high enantioselectivity in these reactions.

Chiral oxazaborolidinium ions have emerged as powerful Lewis acid catalysts for a wide range of asymmetric transformations. sigmaaldrich.com These catalysts are particularly effective in activating carbonyl compounds for enantioselective reactions. sigmaaldrich.com For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a proline-derived chiral oxazaborolidine catalyst, is a benchmark for the asymmetric reduction of prochiral ketones to secondary alcohols with high enantiomeric excess. sigmaaldrich.com This methodology could be directly applied to reduce the ketone of this compound to produce the corresponding chiral hydroxybutanoate.

Another significant class of catalysts is based on phosphinooxazoline (PHOX) ligands complexed with transition metals like iridium or palladium. nih.gov These P,N-ligands create a chiral environment around the metal center, enabling highly enantioselective and diastereoselective hydrogenations and allylation reactions. nih.gov Research has demonstrated the utility of Ir-PHOX complexes in the hydrogenation of unsaturated esters, achieving excellent levels of stereocontrol. nih.gov Such catalytic systems are applicable to derivatives of oxobutanoates that contain additional sites of unsaturation, allowing for the stereocontrolled synthesis of complex polyketide-like structures.

The table below summarizes representative chiral catalysts and their applications in reactions relevant to oxobutanoate synthesis.

| Catalyst Type | Ligand/Catalyst Example | Metal | Reaction Type | Substrate Type | Potential Application to Oxobutanoate Derivatives |

| Oxazaborolidine | Proline-derived CBS Catalyst | Boron | Asymmetric Ketone Reduction | Prochiral Ketones | Enantioselective reduction of the ketone in this compound. |

| Phosphinooxazoline (PHOX) | (S)-tBu-PHOX | Iridium | Asymmetric Hydrogenation | Unsaturated Esters | Stereoselective reduction of unsaturated derivatives of oxobutanoates. |

| Phosphinooxazoline (PHOX) | (S)-tBu-PHOX | Palladium | Asymmetric Allylation | Allylic Acetates | Synthesis of complex, branched oxobutanoate derivatives with multiple chiral centers. nih.gov |

Stereodivergent Methodologies for Complex Derivatives

Stereodivergent synthesis allows for the creation of any and all stereoisomers of a multi-chiral molecule from a common starting material, simply by changing the reagents or catalysts. This approach offers significant advantages over traditional methods that might require a completely different synthetic route for each desired stereoisomer.

A key strategy in stereodivergent synthesis involves the use of catalyst control. For example, in the hydrogenation of a ketone with an adjacent chiral center, one catalyst might favor the formation of the syn diastereomer, while a different catalyst promotes the anti product. Pfaltz and coworkers demonstrated this principle in the synthesis of long-chain polydeoxypropionates, where changing the aryl substituent on an Ir-PHOX catalyst inverted the diastereoselectivity of a hydrogenation reaction. nih.gov This type of control would be invaluable for synthesizing complex derivatives of this compound containing multiple stereocenters, allowing access to a full library of stereoisomers for biological screening or materials testing.

Another approach involves substrate control, where a chiral auxiliary attached to the molecule directs the stereochemical outcome of a reaction. By using different isomers of the auxiliary, different product stereoisomers can be accessed. While often requiring stoichiometric amounts of the chiral source, this method remains a powerful tool. researchgate.net Modern catalytic methods, however, are increasingly preferred for their efficiency and atom economy. sigmaaldrich.com

The table below illustrates the concept of stereodivergent synthesis using catalyst control.

| Starting Material | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Acyclic 1,3-Diene Ester | Ir-PHOX (Mesityl-substituted) | Asymmetric Hydrogenation | anti-product (96:4 dr) nih.gov |

| Acyclic 1,3-Diene Ester | Ir-PHOX (o-Tolyl-substituted) | Asymmetric Hydrogenation | syn-product (opposite diastereomer) nih.gov |

| Cyclic Enaminone | NaBH₄ | Hydride Reduction | High diastereoselectivity for cis-product researchgate.net |

Multi-Component Reactions and Efficient One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies in modern organic chemistry that enhance efficiency by combining multiple reaction steps without isolating intermediates. nih.govmdpi.com This approach saves time, reduces waste, and often allows for the construction of complex molecular architectures from simple, readily available starting materials. researchgate.net β-keto esters, the class of compounds to which this compound belongs, are excellent substrates for a variety of MCRs.

For example, the Biginelli reaction, a classic MCR, condenses a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, a privileged scaffold in medicinal chemistry. A variation of this could use this compound as the keto ester component to generate novel pyrimidine (B1678525) derivatives. Similarly, the Hantzsch dihydropyridine (B1217469) synthesis combines a β-keto ester, an aldehyde, and ammonia (B1221849) to produce dihydropyridines. nih.gov

More advanced one-pot, multi-component procedures have been developed for creating highly functionalized heterocyclic systems. One such method involves the reaction of aldehydes, amines, and β-ketoesters to afford highly substituted piperidine (B6355638) compounds. nih.gov Another reported a four-component reaction of ethyl 4-bromo-3-oxobutanoate, sodium azide, trialkyl phosphites, and phenols to synthesize coumarinyl phosphoramidates. rsc.org These examples highlight the versatility of oxobutanoate precursors in building complex molecules in a single, efficient operation.

The table below showcases examples of multi-component and one-pot reactions involving ketoesters or related precursors.

| Reaction Name/Type | Number of Components | Key Reactants | Product Scaffold | Relevance |

| Piperidine Synthesis | 5 (pseudo) | Aldehyde, Amine, β-Ketoester | Functionalized Piperidines nih.gov | Demonstrates the use of ketoesters in complex amine-containing ring synthesis. |

| Pyrimidine Synthesis | 4 | Triphosgene, Arylamine, Ethyl Acetoacetate, Urea | 4-Arylamino-5-carboxyl Pyrimidines researchgate.net | Illustrates a one-pot sequence to build complex pyrimidines from a ketoester. researchgate.net |

| Aryl Sulfone Synthesis | 3 (one-pot) | Alcohol, NBS/PPh₃, Sodium Arenesulfinate | Aryl Sulfones organic-chemistry.org | While not using a ketoester directly, it shows a one-pot strategy for functional group transformation relevant to precursor synthesis. organic-chemistry.org |

| Coumarinyl Phosphoramidate Synthesis | 4 | Ethyl 4-bromo-3-oxobutanoate, Sodium Azide, Trialkyl phosphite, Phenol | Coumarinyl Phosphoramidates rsc.org | Highlights the use of a functionalized oxobutanoate in a four-component reaction to build complex heterocyclic structures. rsc.org |

Mechanistic Investigations of Methyl 4 3 Methylphenyl 4 Oxobutanoate Reactivity

Elucidation of Ester Functionality Transformations

The ester group of Methyl 4-(3-methylphenyl)-4-oxobutanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

The hydrolysis of this compound to its corresponding carboxylic acid, 4-(3-methylphenyl)-4-oxobutanoic acid, and methanol (B129727) can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid. The rate of this reaction is typically first-order with respect to both the ester and the acid catalyst.

Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group, resulting in the formation of the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. This process is effectively irreversible and follows second-order kinetics, being first-order in both the ester and the hydroxide ion.

The thermodynamic favorability of ester hydrolysis is influenced by the stability of the products relative to the reactants. While the reaction is reversible, the formation of the resonance-stabilized carboxylate anion under basic conditions drives the equilibrium toward the products.

Table 1: Factors Influencing the Rate of Hydrolysis of this compound

| Factor | Effect on Reaction Rate |

|---|---|

| Temperature | An increase in temperature generally increases the reaction rate. |

| pH | The reaction is slow at neutral pH and is accelerated by both acid and base. |

| Steric Hindrance | The steric bulk around the ester group can affect the rate of nucleophilic attack. |

Transesterification, or ester exchange, is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

In the acid-catalyzed pathway, the carbonyl oxygen of the ester is protonated, followed by a nucleophilic attack from an alcohol molecule. A series of proton transfers allows for the elimination of methanol and the formation of a new ester.

The base-catalyzed mechanism involves the deprotonation of the incoming alcohol by a base to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the methoxide leaving group results in the formation of the new ester.

Detailed Analysis of 4-Keto Group Reactivity

The ketone functionality at the 4-position of this compound is a primary site for nucleophilic additions, reductions, and condensation reactions.

The prochiral carbonyl carbon of the 4-keto group can undergo nucleophilic attack from both faces, potentially leading to a mixture of stereoisomers. Stereoselective nucleophilic additions aim to control the stereochemical outcome of this process. The presence of the adjacent stereocenter, if one were to be introduced, can influence the facial selectivity of the nucleophilic attack.

For β-keto esters, the stereoselectivity of nucleophilic additions can be influenced by the choice of nucleophile and reaction conditions. While specific studies on this compound are not prevalent, related β-keto esters have been shown to undergo diastereoselective Michael additions to nitroolefins in the presence of a catalyst, where the catalyst plays a role in both the carbon-carbon bond formation and the subsequent epimerization to favor the thermodynamically more stable diastereomer. nih.gov

The reduction of the 4-keto group in this compound can lead to the formation of a secondary alcohol, Methyl 4-hydroxy-4-(3-methylphenyl)butanoate. The choice of reducing agent is crucial as it can also potentially reduce the ester functionality.

Chemoselective Ketone Reduction: Reagents such as sodium borohydride (NaBH₄) are generally selective for the reduction of ketones and aldehydes over esters. Therefore, treatment of this compound with NaBH₄ would be expected to yield primarily the corresponding secondary alcohol.

Non-selective Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester groups. This would result in the formation of a diol, 4-(3-methylphenyl)butane-1,4-diol.

The product distribution is therefore highly dependent on the reducing agent employed.

Table 2: Expected Products from the Reduction of this compound

| Reducing Agent | Primary Product |

|---|---|

| Sodium Borohydride (NaBH₄) | Methyl 4-hydroxy-4-(3-methylphenyl)butanoate |

The 4-keto group of this compound can react with nitrogen-containing nucleophiles, such as hydrazine (B178648), to form heterocyclic compounds. These reactions are of significant interest in medicinal chemistry due to the biological activities associated with pyridazine derivatives.

The reaction of a 4-ketoacid with hydrazine hydrate is a common method for the synthesis of pyridazinones. In a related reaction, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid was treated with hydrazine to afford the corresponding pyridazine derivative. ias.ac.in Similarly, it is expected that the condensation of this compound with hydrazine would proceed through the initial formation of a hydrazone at the keto position, followed by an intramolecular cyclization involving the ester group to form a dihydropyridazinone. Subsequent tautomerization or oxidation can lead to the aromatic pyridazinone ring system.

This synthetic route provides an efficient pathway to functionalized pyridazine scaffolds, which are present in a number of herbicides and pharmaceuticals. wikipedia.org

Electrophilic Aromatic Functionalization of the (3-Methylphenyl) Moiety

The reactivity of the aromatic ring in this compound towards electrophiles is governed by the electronic effects of its two substituents: the methyl group (-CH₃) and the 4-oxobutanoate (B1241810) chain (-C(O)CH₂CH₂COOCH₃). These substituents exert competing influences on the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The methyl group is an activating, ortho-, para-directing group. It donates electron density to the benzene ring through a positive inductive effect (+I), stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.comlkouniv.ac.in This stabilization is most effective when the electrophile attacks at the positions ortho (C2, C6) or para (C4) to the methyl group.

Conversely, the keto-ester substituent is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through a negative inductive effect (-I) and a negative resonance effect (-M). lkouniv.ac.in This deactivation makes the ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene. masterorganicchemistry.com The electron-withdrawing nature of this group destabilizes the arenium ion, particularly when the positive charge is located on the carbon atom attached to it (ipso-carbon). This destabilization is most pronounced for ortho and para attack, making the meta positions (C2, C6 relative to the acyl group) the least deactivated and therefore the preferred sites of substitution.

In this compound, the positions on the aromatic ring are influenced as follows:

C2: ortho to the methyl group (activated) and meta to the acyl group (least deactivated).

C4: para to the methyl group (activated) and ortho to the acyl group (deactivated).

C5: meta to the methyl group (least activated) and para to the acyl group (deactivated).

C6: ortho to the methyl group (activated) and meta to the acyl group (least deactivated).

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of the Arenium Ion: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. lumenlearning.combyjus.comjove.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and forming the substituted product. lumenlearning.combyjus.comjove.com

| Position of Attack | Influence of Methyl Group (-CH₃) | Influence of Acyl Group (-COR) | Predicted Outcome |

|---|---|---|---|

| C2 | Activating (ortho) | Least Deactivating (meta) | Major Product |

| C4 | Activating (para) | Deactivating (ortho) | Minor Product |

| C5 | Least Activating (meta) | Deactivating (para) | Trace/No Product |

| C6 | Activating (ortho) | Least Deactivating (meta) | Major Product |

Understanding Alpha-Carbon Reactivity and Enolization Dynamics

The carbon atom alpha (α) to the ketone carbonyl group in this compound is a key center of reactivity. The protons attached to this carbon (C3) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and serves as a crucial intermediate in a variety of carbon-carbon bond-forming reactions. aklectures.comresearchgate.net

The presence of the ester carbonyl group further influences the electronic environment, but the α-protons to the ketone are significantly more acidic than those adjacent to the ester. This is because the lone pair on the ester oxygen atom donates electron density, making the ester carbonyl less electron-withdrawing than a ketone carbonyl. Therefore, enolization will selectively occur at the C3 position.

Exploration of Alkylation and Acylation Processes

Alkylation: The enolate of this compound can readily undergo alkylation by reacting with alkyl halides in an Sₙ2-type mechanism. aklectures.comjove.com The reaction is typically carried out by first treating the β-keto ester with a base, such as an alkoxide, to generate the enolate, followed by the addition of an alkyl halide. aklectures.com This process allows for the introduction of an alkyl group at the α-carbon.

Acylation: Similarly, the α-carbon can be acylated. organicreactions.org The nucleophilic enolate can attack various acylating agents, such as acyl chlorides or acid anhydrides, to introduce an acyl group. organicreactions.orgorganic-chemistry.org This reaction results in the formation of a β-diketone derivative. The process involves the replacement of an alpha-hydrogen atom of the ketone by an acyl group. organicreactions.org Chelated enolates, formed with reagents like MgBr₂·OEt₂, can serve as effective nucleophiles for reactions with acyl halides. organic-chemistry.org

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R'-X) | Methyl 3-alkyl-4-(3-methylphenyl)-4-oxobutanoate |

| Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (R'-COCl) | Methyl 3-acyl-4-(3-methylphenyl)-4-oxobutanoate |

Mannich-type Reactions and Related Carbon-Carbon Bond Formations

The acidic α-protons of this compound make it a suitable substrate for Mannich-type reactions. This reaction involves the aminoalkylation of an acidic proton located on the α-carbon. The classic Mannich reaction requires a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a β-keto ester.

The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and the amine. The enol or enolate of the β-keto ester then acts as the nucleophile, attacking the iminium ion to form a new carbon-carbon bond. The product is a β-amino carbonyl compound, often referred to as a "Mannich base". Recent advancements have utilized pre-formed, N-Boc-protected imines in enantioselective Mannich reactions with β-keto esters, catalyzed by bifunctional catalysts. nih.gov

Computational Probing of Reaction Mechanisms and Transition State Structures

While specific computational studies on this compound are not widely available, density functional theory (DFT) calculations on analogous β-keto ester systems provide significant insight into its reactivity. researchgate.netmdpi.com Such studies are instrumental in elucidating reaction pathways, identifying transition state geometries, and calculating activation energies.

For electrophilic aromatic substitution , computational models can predict the relative stabilities of the different possible arenium ion intermediates. These calculations would likely confirm the directing effects of the methyl and acyl groups, showing that the transition states leading to substitution at the C2 and C6 positions have lower activation energies than those for attack at other positions.

For reactions at the alpha-carbon , computational studies can model the enolization process and the subsequent nucleophilic attack. DFT can be used to analyze the structure of the enolate, confirming its planar geometry and showing the delocalization of the negative charge onto the oxygen atom of the carbonyl group. In alkylation reactions, computational analysis can help rationalize the C- versus O-alkylation selectivity by comparing the activation barriers for both pathways.

For more complex processes like the Mannich reaction , computational probing can map the entire reaction coordinate. This includes the formation of the iminium ion, the nucleophilic addition of the keto-ester enolate, and the energetics of the transition state. These models can explain the stereochemical outcome of asymmetric variants of the reaction by analyzing the non-covalent interactions between the substrate, reagents, and catalyst in the transition state assembly. nih.gov Theoretical assessments of reactivity, using descriptors derived from conceptual DFT, can also predict the susceptibility of different sites within the molecule to nucleophilic or electrophilic attack. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Methyl 4-(3-methylphenyl)-4-oxobutanoate. It provides detailed information about the carbon-hydrogen framework.

β-Keto esters like this compound can exist as a mixture of keto and enol tautomers. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that rapidly interconvert. libretexts.org The equilibrium between the keto and enol forms can be influenced by factors such as the solvent. masterorganicchemistry.com In many simple carbonyl compounds, the keto form is predominant. libretexts.org For some β-keto esters, the presence of the enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com While specific NMR studies detailing the tautomeric equilibrium of this compound are not widely available in the reviewed literature, analysis of related β-keto esters shows that the keto-enol tautomerism is a significant consideration. researchgate.netnih.gov The interconversion can be catalyzed by acid or base. masterorganicchemistry.com

The predicted ¹H and ¹³C NMR spectral data for the keto form of this compound provide a fingerprint for its identification.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methylene (B1212753) protons of the butanoate chain, and the methyl ester protons. The chemical shifts and splitting patterns of these signals are indicative of their chemical environment. For instance, the aromatic protons would appear as a complex multiplet, while the methyl group on the ring would be a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (ketone and ester), the aromatic carbons, the aliphatic methylene carbons, and the methyl carbons.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 125.0 - 140.0 |

| Methylene (CH₂) adjacent to ketone | ~2.9 - 3.3 | ~35.0 |

| Methylene (CH₂) adjacent to ester | ~2.6 - 2.8 | ~29.0 |

| Ester Methyl (OCH₃) | ~3.7 | ~52.0 |

| Aromatic Methyl (Ar-CH₃) | ~2.4 | ~21.0 |

| Ketone Carbonyl (C=O) | - | ~198.0 |

| Ester Carbonyl (C=O) | - | ~173.0 |

| Aromatic C-CH₃ | - | ~138.0 |

| Aromatic C-C=O | - | ~137.0 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. su.se

For this compound, the key functional groups are the ketone carbonyl, the ester carbonyl, the aromatic ring, and the C-O bonds of the ester.

Carbonyl (C=O) Stretching: The IR spectrum of a β-keto ester is characterized by two distinct carbonyl absorption bands. Generally, the ketone C=O stretch appears around 1715 cm⁻¹, while the ester C=O stretch is observed at a higher frequency, typically in the range of 1740-1760 cm⁻¹. spcmc.ac.inic.ac.uk Conjugation with the aromatic ring can lower the ketone's stretching frequency to the 1685-1666 cm⁻¹ range. libretexts.org

C-O Stretching: Esters also exhibit strong C-O stretching vibrations. Two coupled vibrations, C-C(=O)-O and O-C-C, are typically observed in the 1300-1050 cm⁻¹ region. spcmc.ac.in

Aromatic C-H and C=C Stretching: The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene and methyl groups will show C-H stretching bands around 2900-3000 cm⁻¹. su.se

In cases where the enol tautomer is present, a broad O-H stretching band may be observed, and the C=O stretching frequency may be lowered due to intramolecular hydrogen bonding, often appearing near 1650 cm⁻¹. spcmc.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | 1685 - 1725 |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1050 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic CH₂, CH₃ | C-H Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound (molar mass: 206.24 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 206.

The fragmentation of aromatic ketones and esters follows predictable pathways. youtube.comacs.org Key fragmentation processes for this compound would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. libretexts.org

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group would result in an acylium ion at m/z 175.

Loss of the methoxycarbonyl group (•COOCH₃) would lead to a fragment at m/z 147.

McLafferty Rearrangement: While less common for aromatic ketones, this rearrangement can occur in the aliphatic portion of the molecule. libretexts.org

Cleavage at the Ketone:

Formation of the 3-methylbenzoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119 is expected to be a prominent peak due to the stability of the acylium ion. youtube.com

The corresponding fragment from the other side of the ketone would be at m/z 87.

Further Fragmentation: The 3-methylbenzoyl cation (m/z 119) can further lose carbon monoxide (CO) to form the tolyl cation at m/z 91, which is a very common fragment for toluene-containing compounds.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C₁₂H₁₄O₃]⁺ | (Molecular Ion) |

| 175 | [C₁₁H₁₁O₂]⁺ | •OCH₃ |

| 147 | [C₉H₇O₂]⁺ | •COOCH₃ |

| 119 | [C₈H₇O]⁺ | •CH₂CH₂COOCH₃ |

| 91 | [C₇H₇]⁺ | CO from m/z 119 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would definitively determine bond lengths, bond angles, and the conformation of this compound. While specific crystallographic data for this exact compound is not readily found in the searched literature, studies on similar β-keto esters have been performed. chemrxiv.org For related compounds, X-ray analysis has confirmed the existence of specific tautomeric forms (keto or enol) in the solid state. wesleyan.edu The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures, such as reaction products or formulations containing this compound. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. thermofisher.com It is particularly useful for impurity profiling, which is the identification and quantification of impurities in a substance. ajrconline.orgresearchgate.net For this compound, GC-MS can be used to:

Identify and Quantify Impurities: Manufacturing processes can lead to the formation of related impurities. researchgate.net GC-MS can separate these from the main compound and provide their mass spectra for identification.

Analyze Volatile Derivatives: If the compound itself is not sufficiently volatile, it can be converted into a more volatile derivative for GC-MS analysis.

Monitor Reaction Progress: In the synthesis of this compound, GC-MS can be used to monitor the consumption of reactants and the formation of products and byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates and Products

LC-MS is the method of choice for the analysis of non-volatile, polar, or thermally labile compounds. nih.gov It is highly applicable to the analysis of β-keto esters and their reaction mixtures. mdpi.com

Analysis of Tautomers: LC can sometimes separate tautomers if their interconversion is slow on the chromatographic timescale, although this can lead to poor peak shapes. chromforum.org

Identification of Intermediates and Products: In synthetic pathways involving this compound, LC-MS can identify non-volatile starting materials, intermediates, and final products without the need for derivatization.

Metabolic Studies: If this compound were to be studied in a biological system, LC-MS would be the primary technique to identify and quantify its metabolites. nih.gov

Advanced Derivatization Strategies for Enhanced Analytical Detection

In the analytical study of "this compound," derivatization is a key strategy to enhance its detectability and improve chromatographic behavior, particularly when present at low concentrations in complex matrices. The presence of a ketone functional group in the molecule is the primary target for these chemical modifications. Derivatization can introduce moieties that increase volatility for gas chromatography (GC), improve ionization efficiency for mass spectrometry (MS), or add a chromophore/fluorophore for enhanced ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC).

Several derivatization reagents are available that react specifically with carbonyl groups. The choice of reagent depends on the analytical technique to be employed and the desired outcome in terms of sensitivity and selectivity.

Gas Chromatography (GC) Derivatization:

For GC analysis, the volatility of "this compound" may be sufficient for some applications. However, to enhance sensitivity, especially with selective detectors like electron capture detectors (ECD) or for more robust mass spectrometric analysis, derivatization is often employed. A common strategy involves the reaction of the ketone with hydroxylamine (B1172632) reagents.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with the ketone to form an oxime derivative. The introduction of the pentafluorobenzyl group, which is highly electronegative, makes the derivative particularly suitable for highly sensitive detection by GC-ECD. sigmaaldrich.comnih.gov For GC-MS analysis, the PFBHA derivative can provide characteristic fragmentation patterns that aid in structural confirmation. researchgate.netresearchgate.net The reaction is typically carried out in an aqueous or organic solvent, and the resulting oximes can be readily extracted for GC analysis. nih.gov The derivatization with PFBHA is advantageous as it is quantitative and the resulting derivatives are stable at elevated temperatures. sigmaaldrich.com

Liquid Chromatography (LC) Derivatization:

Derivatization for LC analysis aims to improve detection by either UV-Visible or fluorescence detectors, or to enhance ionization for LC-MS.

Girard's Reagents (T and P): These reagents react with the ketone group to form hydrazones. nih.govthermofisher.com A key feature of Girard's reagents is the presence of a quaternary ammonium (B1175870) group, which carries a permanent positive charge. nih.gov This "pre-charged" characteristic significantly enhances the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to lower detection limits. nih.govthermofisher.com The derivatization with Girard's reagent T (GirT) has been shown to improve the detection of ketone-bearing compounds by approximately 20-fold compared to the underivatized form in LC-MS/MS analysis. nih.gov

Dansyl Hydrazine (B178648): For fluorescence detection, which offers high sensitivity and selectivity, dansyl hydrazine is a widely used derivatizing agent. sigmaaldrich.comnih.gov It reacts with the carbonyl group of "this compound" to form a highly fluorescent dansylhydrazone. This allows for the detection of the compound at very low concentrations. The resulting derivative can be separated by reversed-phase HPLC and detected with a fluorescence detector, with typical excitation and emission wavelengths around 340 nm and 525 nm, respectively. sigmaaldrich.com

The following tables summarize these advanced derivatization strategies that are applicable for the enhanced analytical detection of "this compound."

Table 1: Derivatization Strategies for GC Analysis

| Derivatizing Agent | Target Functional Group | Analytical Technique | Enhancement Principle |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | GC-ECD, GC-MS | Introduction of a highly electronegative group for enhanced electron capture detection and characteristic mass fragments. sigmaaldrich.comnih.gov |

Table 2: Derivatization Strategies for LC Analysis

| Derivatizing Agent | Target Functional Group | Analytical Technique | Enhancement Principle |

|---|---|---|---|

| Girard's Reagent T (GirT) | Ketone | LC-MS/MS | Forms a pre-charged hydrazone derivative, enhancing positive-ion ESI efficiency. nih.gov |

| Girard's Reagent P (GirP) | Ketone | LC-MS | Forms a permanently charged pyridinium-containing hydrazone, improving ionization for MS detection. thermofisher.commdpi.comnih.gov |

| Dansyl Hydrazine | Ketone | HPLC-Fluorescence | Forms a highly fluorescent dansylhydrazone for sensitive and selective detection. sigmaaldrich.comnih.gov |

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure of Methyl 4-(3-methylphenyl)-4-oxobutanoate, offering a window into its stability and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can find the minimal energy conformation. semanticscholar.org This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Studies on similar keto-fructose analogues have shown that DFT can identify various stable conformers, such as chair and twist-boat forms, and determine the global minimum energy structure. doi.org

Furthermore, DFT is employed to map out reaction energy profiles. For instance, in reactions involving the carbonyl group, such as reduction or addition, DFT can calculate the energy of reactants, transition states, and products. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding mechanisms. For example, the cyclization of related 4-aryl-4-oxobutanoic acids has been studied, and DFT could be similarly applied to investigate potential intramolecular reactions of this compound. chimicatechnoacta.ruresearchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a γ-Keto Ester

This table is representative of typical data obtained from DFT calculations on a molecule structurally similar to this compound.

| Parameter | Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -805.123 | Indicates the electronic energy of the optimized geometry. |

| Dipole Moment (Debye) | 2.85 | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| C=O Bond Length (Ketone) (Å) | 1.215 | Provides insight into the electronic environment of the reactive ketone group. |

| C=O Bond Length (Ester) (Å) | 1.208 | Compares the electronic character of the ester carbonyl to the ketone carbonyl. |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.orgnih.gov The energy and localization of these orbitals in this compound are key predictors of its chemical behavior. ucsb.edu

HOMO: The HOMO represents the orbital from which electrons are most readily donated. In a reaction with an electrophile, the region of the molecule where the HOMO is localized is the likely site of attack. For this compound, the HOMO is expected to have significant density on the electron-rich 3-methylphenyl group.

LUMO: The LUMO is the orbital that most readily accepts electrons. In a reaction with a nucleophile, the site where the LUMO is localized will be the electrophilic center. The LUMO of this compound is anticipated to be centered on the carbonyl carbon of the ketone, making it a prime target for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Representative FMO Data for an Aromatic Ketone

This table illustrates typical FMO energy values and their implications for reactivity, as would be calculated for this compound.

| Orbital | Energy (eV) | Predicted Reactivity |

|---|---|---|

| HOMO | -7.89 | Site for electrophilic attack (e.g., aromatic ring). |

| LUMO | -1.54 | Site for nucleophilic attack (e.g., ketone carbonyl carbon). |

| HOMO-LUMO Gap | 6.35 | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. ufms.br It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding non-covalent interactions.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): These regions, located around the oxygen atoms of the ketone and ester carbonyl groups, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): These areas, found around the hydrogen atoms, are electrophilic sites.

Neutral Potential (Green): The aromatic ring and alkyl chain would exhibit more neutral potential, though the methyl group on the ring introduces a slight perturbation.

MEP analysis helps predict how the molecule will interact with other reagents, solvents, or biological receptors. ufms.br

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT can find stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound in a solvent, such as water or ethanol, would reveal its dynamic behavior. mdpi.com

This technique allows for the exploration of the molecule's conformational landscape, showing how the flexible butanoate chain can rotate and fold. It can identify the most populated conformations in solution, calculate the average distances between key atoms, and model the interaction with solvent molecules. nih.gov Such simulations are vital for understanding how the molecule's shape changes in a realistic environment, which can influence its reactivity and properties.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling in Synthetic Utility

Cheminformatics applies computational methods to analyze large sets of chemical data. For a compound like this compound, this could involve searching databases for structurally similar compounds to predict its properties or potential biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies build mathematical models that correlate a molecule's structural features (descriptors) with its activity or properties. researchgate.netnih.gov By developing a QSAR model using a series of related γ-keto esters, one could predict the synthetic utility or a specific property of this compound without performing the actual experiment. rsc.org Descriptors could include electronic properties (from DFT), steric parameters, and topological indices. These models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis. nih.gov

In Silico Design and Prediction of Novel Derivatizations and Reaction Pathways

Computational tools enable the in silico (computer-based) design of novel molecules. semanticscholar.orgacs.org Starting with the scaffold of this compound, new derivatives can be designed by modifying functional groups. anu.edu.auslideshare.net For example, one could computationally explore:

Substitution on the aromatic ring: Adding electron-donating or electron-withdrawing groups to predict changes in reactivity.

Modification of the ester: Changing the methyl group to other alkyl or aryl groups to alter solubility or steric hindrance.

Reactions at the ketone: Modeling the products of reduction, Grignard addition, or Wittig reactions.

Computational chemistry can then predict the properties of these hypothetical derivatives, allowing researchers to focus on synthesizing only the most promising candidates. acs.org Furthermore, theoretical methods can be used to predict entire reaction pathways, including potential side products and the feasibility of multi-step syntheses, thereby guiding synthetic strategy.

Synthetic Applications and Impact in Chemical Sciences

Methyl 4-(3-methylphenyl)-4-oxobutanoate as a Versatile Synthetic Building Block

This compound, a γ-ketoester, serves as a valuable and versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ester group separated by a two-carbon linker, allows for a diverse range of chemical transformations. This structure is a quintessential 1,4-dicarbonyl compound, a class of molecules renowned for its utility in constructing cyclic systems and complex molecular architectures.

The most prominent application of 1,4-dicarbonyl compounds is in the synthesis of five-membered heterocycles, particularly pyrroles. The Paal-Knorr synthesis, a classic and highly effective method reported in 1884, involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine to yield a substituted pyrrole (B145914). wikipedia.orgdbpedia.org this compound is an ideal substrate for this reaction, providing access to pyrroles bearing both a methylphenyl group and a methoxycarbonylmethyl group. wikipedia.orgresearchgate.net The reaction proceeds via an acid-mediated dehydrative cyclization. researchgate.net Microwave-assisted versions of the Paal-Knorr reaction have been developed to improve yields and reduce reaction times. organic-chemistry.org

The general transformation is outlined below:

| Reactants | Product | Reaction Type |

| This compound, Primary Amine (R-NH₂) | Methyl 2-(1-(R)-5-(m-tolyl)-1H-pyrrol-2-yl)acetate | Paal-Knorr Pyrrole Synthesis |

The synthesis of pyrrolidines, the saturated analogues of pyrroles, from this precursor is also feasible, though it often requires a multi-step approach. A common strategy would involve the reductive amination of the ketone moiety, followed by an intramolecular cyclization of the resulting amino ester to form a lactam (a cyclic amide). Subsequent reduction of the lactam would yield the desired substituted pyrrolidine (B122466). Modern methods for pyrrolidine synthesis are extensive and include transition-metal-catalyzed cyclizations and cycloaddition reactions, highlighting the importance of this structural motif in medicinal chemistry. organic-chemistry.orgnih.gov

The pyrrole and pyrrolidine rings synthesized from this compound are themselves foundational heterocyclic scaffolds of immense importance in medicinal and materials science. Pyrrolidine-containing drugs are numerous and are often synthesized from cyclic precursors like proline and hydroxyproline. nih.gov The ability to generate highly substituted, novel pyrrolidine structures from acyclic precursors like the title compound is therefore of significant synthetic interest.

Beyond simple pyrroles, γ-ketoesters are precursors to other important heterocyclic systems. For instance, research has shown that γ-ketoesters can undergo condensation with 2-aminopyridine (B139424) derivatives to prepare diazepine (B8756704) compounds, a seven-membered heterocyclic scaffold with diverse biological activities. nih.gov The functional handles on this compound allow for its incorporation into a variety of ring systems, making it a valuable starting point for diversity-oriented synthesis aimed at discovering new bioactive molecules.

Tandem reactions, or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. This strategy rapidly builds molecular complexity from simple starting materials. While the use of this compound in specific tandem reactions is not extensively documented, its structure is well-suited for such transformations.

Interestingly, γ-ketoesters themselves can be synthesized via tandem reactions. One such method involves a tandem chain extension-aldol (TCA) reaction of β-keto esters, which proceeds through a zinc organometallic intermediate to provide α-substituted γ-keto esters with high diastereoselectivity. nih.gov

A plausible tandem reaction starting from this compound could involve an initial reaction at one carbonyl group, which then triggers a second, intramolecular reaction. For example, a Knoevenagel condensation at the ketone, followed by a Michael addition and subsequent cyclization, could lead to complex polycyclic structures in a single pot.

Role in the Synthesis of Natural Products and Analogues (e.g., 1-hydroxymethylpyrrolizidine alkaloids)

While direct application of this compound in the total synthesis of a specific natural product is not widely reported, its parent compound, Methyl 4-oxobutanoate (B1241810), is a key intermediate in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com These alkaloids are known for their diverse biological activities.

Specifically, a stereodivergent strategy using Methyl 4-oxobutanoate has been developed to access several of these natural products. chemicalbook.com This highlights the utility of the γ-ketoester scaffold in constructing the core of these complex molecules.

Table of 1-Hydroxymethylpyrrolizidine Alkaloids Synthesized from Methyl 4-oxobutanoate:

| Alkaloid | Synthetic Strategy Component |

|---|---|

| (+)-Isoretronecanol | anti-selective self-Mannich reaction |

| (-)-Isoretronecanol | anti-selective self-Mannich reaction |

| (+)-Laburnine | syn-selective self-Mannich reaction |

By extension, this compound is a highly valuable precursor for the synthesis of novel analogues of these alkaloids. The incorporation of the m-tolyl group in place of a proton would generate a new family of pyrrolizidine (B1209537) alkaloid analogues, enabling structure-activity relationship (SAR) studies and potentially leading to compounds with enhanced or novel therapeutic properties.

Contributions to Polymer and Materials Science Research

The unique chemical structure of this compound suggests its potential as a monomer or a key intermediate in the field of polymer and materials science, although this application remains a developing area of research.

Specialty polymers are designed to have specific properties for high-performance applications. Monomers containing aromatic rings and reactive functional groups are often used to enhance thermal stability, mechanical strength, and other desirable characteristics.

While direct polymerization of this compound is not documented, related keto-esters have been used as precursors for thermally stable polymers. nih.gov For example, β-keto esters are common starting materials for the synthesis of pyrazolones, which in turn are precursors for thermally stable polymers. nih.gov

The functional groups within this compound offer several handles for polymerization.

The aromatic ring can be functionalized to introduce polymerizable groups (e.g., vinyl or ethynyl) or can participate in electrophilic aromatic substitution reactions to form polymer backbones.

The ketone and ester functionalities can be used in condensation polymerization reactions, for example, to form polyesters or polyketones after suitable modification.

This potential application represents a promising, albeit underexplored, avenue for future research in materials science.

Precursor for Functional Coatings and Advanced Materials

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of functional polymers and advanced materials. While specific research directly utilizing the 3-methylphenyl isomer is not extensively documented in publicly available literature, the analogous compound, Methyl 4-(4-methylphenyl)-4-oxobutanoate, is recognized for its utility in developing polymers and coatings. chemimpex.com The reactivity of the keto and ester groups allows for its incorporation into polymer backbones or as a pendant group, thereby imparting specific functionalities to the resulting material.

The general strategy involves leveraging the carbonyl and ester moieties for polymerization reactions. For instance, the keto group can undergo reactions such as condensation or be a site for the introduction of other functional groups, while the ester can be involved in transesterification or amidation reactions to form polyester (B1180765) or polyamide chains. The tolyl group influences the physical properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reacting Group(s) | Potential Polymer Type | Potential Properties |

| Polycondensation | Keto and Ester | Polyesters, Polyamides | Enhanced thermal stability, specific solubility profiles |

| Addition Polymerization | After modification of the keto or ester group | Vinyl polymers with functional pendants | Tailorable refractive index, adhesive properties |

| Ring-Opening Polymerization | After conversion to a cyclic monomer | Polyesters, Polylactones | Biocompatibility, degradability |

Further research into the polymerization of this compound could lead to the development of novel materials with tailored properties for applications in specialty coatings, adhesives, and advanced composites.

Utilisation in Agrochemical Research as an Intermediate

In the field of agrochemical research, the development of new and effective pesticides is crucial for crop protection. Ketoesters and their derivatives are important intermediates in the synthesis of various active ingredients. While direct evidence of this compound's use in commercially available agrochemicals is not readily found in the public domain, its structural motifs are present in molecules with pesticidal activity.

For example, the synthesis of certain fungicides and herbicides involves intermediates containing a substituted phenyl ring attached to a four-carbon chain with reactive functionalities. Research has shown that trifluoromethyl-containing building blocks, which share some structural similarities in terms of being substituted aromatic compounds, are crucial in the synthesis of numerous agrochemicals. semanticscholar.org The development of novel 1,3,4-oxadiazole (B1194373) thioether compounds with fungicidal activity has utilized ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material. organic-chemistry.org This suggests that ketoesters are a key class of compounds for the generation of new agrochemical candidates.

The potential utility of this compound in this sector lies in its ability to be transformed into more complex heterocyclic structures, which are often the core of modern pesticides. The tolyl group can also influence the biological activity and selectivity of the final product.

Table 2: Potential Agrochemical Scaffolds from this compound

| Agrochemical Class | Potential Synthetic Transformation | Target Heterocyclic Core |

| Fungicides | Cyclization with hydrazines/hydrazides | Pyrazoles, Oxadiazoles |

| Herbicides | Condensation and cyclization reactions | Pyridazinones, Pyridinones |

| Insecticides | Multistep synthesis involving amination and cyclization | Piperidines, Pyrrolidines |

The exploration of this compound as a building block in agrochemical discovery could yield new compounds with improved efficacy and environmental profiles.

Applications in Flavor and Fragrance Component Synthesis as a Key Intermediate

The flavor and fragrance industry continually seeks novel molecules with unique and desirable sensory properties. The aromatic and fruity-ester characteristics of compounds like this compound make them attractive as either direct components or as key intermediates in the synthesis of more complex aroma chemicals. While specific, named flavor or fragrance compounds derived directly from this ketoester are not widely reported, the structural class of β-keto esters is significant in this industry. rsc.org

The synthesis of various fragrance and flavor materials often involves transformations of keto-ester functionalities. For instance, the development of novel odorant compounds, such as certain 1,3-oxathianes, highlights the creative use of multifunctional molecules to generate unique scent profiles. google.com The synthesis of such compounds can involve multiple steps where a molecule like this compound could serve as a starting point.

The combination of the aromatic ring and the keto-ester chain in this compound provides a scaffold that can be chemically modified to produce a range of scents, from floral and fruity to spicy and woody.

Table 3: Potential Flavor and Fragrance Syntheses from this compound

| Transformation | Resulting Functional Group | Potential Aroma/Flavor Profile |

| Reduction of keto group | Hydroxy-ester | Fruity, floral |

| Cyclization reactions | Lactones | Creamy, fruity |

| Condensation reactions | Unsaturated esters | Green, fatty |

Further investigation into the olfactory properties of derivatives of this compound could lead to the discovery of new and valuable aroma chemicals.

Development of Novel Catalytic Systems for Transformations Involving the Compound

The chemical transformation of β-keto esters is a cornerstone of modern organic synthesis, and the development of novel catalytic systems to effect these transformations with high efficiency and selectivity is an area of active research. While catalytic systems developed specifically for this compound are not extensively documented, the broader class of β-keto esters is a frequent subject of catalytic studies.

Key transformations of β-keto esters include hydrogenation, reduction, and transesterification, all of which can be facilitated by innovative catalytic systems.

Catalytic Hydrogenation and Reduction:

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a particularly valuable transformation, as the products are important building blocks for pharmaceuticals and other fine chemicals. Various catalytic systems have been developed for this purpose, often employing transition metals like ruthenium complexed with chiral ligands. For instance, highly enantioselective catalytic asymmetric hydrogenation of β-keto esters has been achieved using polar phosphonic acid-derived Ru-BINAP systems in room temperature ionic liquids. nih.gov Another approach involves the use of iridium(III) catalysts for the asymmetric transfer hydrogenation of β-keto esters in water, demonstrating the move towards more sustainable and environmentally friendly reaction conditions. organic-chemistry.org

Catalytic Transesterification:

The transesterification of β-keto esters is another important reaction, allowing for the modification of the ester group. This is often necessary to tune the properties of the molecule for a specific application. A variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been employed for this purpose. rsc.org Recent research has focused on the development of environmentally benign catalysts, such as boric acid, which can efficiently catalyze the transesterification of β-keto esters with a range of alcohols. rsc.org

Palladium-Catalyzed Transformations:

Palladium catalysis has opened up new avenues for the transformation of allyl β-keto esters. These reactions often proceed through the formation of palladium enolates after decarboxylation, leading to a variety of products such as α-allyl ketones and α,β-unsaturated ketones. nih.gov This methodology significantly expands the synthetic utility of β-keto esters.

Table 4: Examples of Catalytic Systems for β-Keto Ester Transformations

| Transformation | Catalyst Type | Key Features |

| Asymmetric Hydrogenation | Ru-BINAP complexes | High enantioselectivity |

| Asymmetric Transfer Hydrogenation | Iridium(III) complexes | pH-independent, aqueous conditions organic-chemistry.org |

| Transesterification | Boric Acid | Environmentally benign, mild conditions rsc.org |

| Decarboxylative Allylation | Palladium complexes | Formation of new C-C bonds nih.gov |

The application and further development of these and other novel catalytic systems for transformations involving this compound hold significant promise for accessing a wide array of valuable chemical entities.

Future Research Directions and Emerging Avenues

Green Chemistry Approaches in Methyl 4-(3-methylphenyl)-4-oxobutanoate Synthesis

The traditional synthesis of γ-keto acids, the precursors to this compound, often involves the Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and halogenated solvents. organic-chemistry.org These methods generate significant chemical waste, presenting environmental and economic challenges. Future research is increasingly focused on developing "greener" alternatives that minimize waste, avoid hazardous materials, and improve energy efficiency.

Key research avenues include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid, reusable catalysts is a primary goal. Materials such as zeolites and metal oxides (e.g., Zinc Oxide) have shown promise in catalyzing Friedel-Crafts reactions. organic-chemistry.orgnih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing waste streams.

Alternative Solvents and Solvent-Free Reactions: The use of environmentally benign solvents is a core principle of green chemistry. Research into using ionic liquids or supercritical fluids as reaction media for Friedel-Crafts acylation is ongoing. rsc.org Furthermore, solvent-free syntheses, potentially utilizing microwave irradiation, offer a path to significantly reduce solvent waste and often accelerate reaction times. organic-chemistry.org

Novel Acylating Agents: Moving away from acyl chlorides to using carboxylic acids directly with greener activating agents, such as cyanuric chloride, presents another sustainable alternative. organic-chemistry.org Research in this area aims to develop methodologies that are both effective and environmentally friendly. For instance, using hexafluoro-2-propanol as a solvent can promote the reaction at room temperature without any additional reagents. organic-chemistry.orgorgsyn.org

| Approach | Catalyst/Solvent Example | Key Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Catalysis | Zeolites, Zinc Oxide (ZnO) | Reusable, easy separation, reduced waste. organic-chemistry.orgnih.gov | Improving catalyst activity, selectivity, and lifetime. |

| Alternative Solvents | Ionic Liquids, Hexafluoro-2-propanol (HFIP) | Low volatility, potential for recyclability, mild reaction conditions. rsc.orgorgsyn.org | Solvent-catalyst compatibility, cost-effectiveness, and biodegradability. |

| Solvent-Free Synthesis | Microwave Irradiation | Elimination of solvent waste, rapid heating, often higher yields. organic-chemistry.org | Ensuring homogenous reaction conditions and scalability. |

Flow Chemistry and Continuous Processing for Efficient Production and Scalability

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. Applying this technology to the synthesis of this compound could lead to more efficient, consistent, and safer production.

Future research in this domain will likely concentrate on:

Integrated Multi-Step Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates. A prospective flow setup could involve an initial reactor for the Friedel-Crafts acylation of m-xylene with succinic anhydride (B1165640) to form the keto acid, followed by an in-line purification or extraction module, and a second reactor for the immediate esterification to yield the final product.

Reactor Design and Optimization: The development of specialized reactors, such as packed-bed reactors containing a solid-phase catalyst for the acylation step, is a critical area of investigation. Optimizing reactor materials, channel dimensions, and mixing efficiency is essential for maximizing yield and throughput.

Process Analytical Technology (PAT): Integrating real-time monitoring tools (as discussed in section 7.4) into the flow system is crucial for process control. This allows for automated adjustments to flow rates, temperature, and reagent concentrations to maintain optimal conditions and ensure consistent product quality.

Biocatalytic Transformations and Enzymatic Derivatization

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity and mild reaction conditions. This avenue holds immense potential for creating valuable, chiral derivatives from this compound.

Emerging research directions include:

Asymmetric Ketone Reduction: The ketone functional group in the target molecule is a prime target for enzymatic reduction. Ketoreductases (KREDs), a class of enzymes, can reduce the ketone to a hydroxyl group with high stereoselectivity. nih.govacs.org This would produce chiral methyl 4-hydroxy-4-(3-methylphenyl)butanoate, a valuable building block for pharmaceuticals. Research will focus on screening enzyme libraries to find KREDs with high activity and selectivity for this specific substrate and optimizing the process, including the cofactor regeneration system (typically NADH or NADPH). nih.govresearchgate.net

Enzymatic Hydrolysis and Transesterification: Lipases could be employed for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid under mild, aqueous conditions. Conversely, these enzymes could catalyze transesterification reactions, allowing the synthesis of a variety of different esters of 4-(3-methylphenyl)-4-oxobutanoic acid by using different alcohols as nucleophiles.

| Enzyme Class | Transformation | Potential Product | Significance |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of the ketone | Chiral Methyl 4-hydroxy-4-(3-methylphenyl)butanoate | Access to enantiomerically pure building blocks for asymmetric synthesis. nih.govacs.org |

| Lipase (B570770)/Esterase | Hydrolysis of the ester | 4-(3-methylphenyl)-4-oxobutanoic acid | Green alternative to chemical hydrolysis for producing the parent acid. |

| Lipase/Esterase | Transesterification | Various alkyl 4-(3-methylphenyl)-4-oxobutanoates | Synthesis of ester libraries under mild conditions. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring